Tri-O-benzyl-D-galactal

Overview

Description

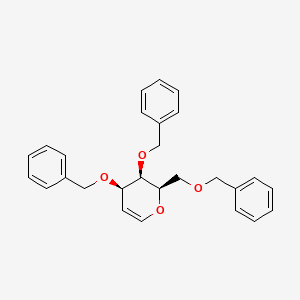

Tri-O-benzyl-D-galactal is a chemical compound with the empirical formula C27H28O4 and a molecular weight of 416.51 g/mol . It is an important building block in the synthesis of oligosaccharides, which are essential in various biological and chemical processes . The compound is characterized by its three benzyl groups attached to the galactal structure, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tri-O-benzyl-D-galactal can be synthesized through the benzylation of D-galactal. The process typically involves the use of benzyl chloride and a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide . The reaction is carried out under reflux conditions to ensure complete benzylation of the hydroxyl groups on the galactal molecule .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale benzylation reactions using similar reagents and conditions as in laboratory synthesis. The scalability of the process depends on the availability of high-purity starting materials and the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: Tri-O-benzyl-D-galactal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate, Dess-Martin periodinane, acetic acid, dichloromethane.

Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, ethanol.

Substitution: Sodium methoxide, potassium tert-butoxide, methanol, dimethyl sulfoxide.

Major Products:

Oxidation: Aldehydes, ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tri-O-benzyl-D-galactal is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:

Mechanism of Action

The mechanism of action of Tri-O-benzyl-D-galactal involves its role as a glycosyl donor in glycosylation reactions . The compound’s benzyl groups provide steric protection, allowing for selective reactions at specific sites on the molecule . The glycosylation process typically involves the formation of a glycosidic bond between the galactal and an acceptor molecule, facilitated by catalysts such as Lewis acids or transition metals . This mechanism is crucial in the synthesis of complex carbohydrates and glycoconjugates .

Comparison with Similar Compounds

Tri-O-benzoyl-D-galactal: Similar in structure but with benzoyl groups instead of benzyl groups.

Tri-O-acetyl-D-galactal: Contains acetyl groups instead of benzyl groups.

Tri-O-benzyl-D-glucal: Similar structure but derived from glucose instead of galactose.

Uniqueness: Tri-O-benzyl-D-galactal is unique due to its specific benzylation pattern, which provides distinct steric and electronic properties compared to its analogs . This uniqueness makes it particularly valuable in selective glycosylation reactions and the synthesis of specific oligosaccharides .

Biological Activity

Tri-O-benzyl-D-galactal (TOBG) is a glycoside derivative of D-galactal, characterized by the presence of three benzyl groups that protect its hydroxyl functionalities. This compound has garnered attention in the field of glycobiology due to its unique structural properties and potential biological activities. This article delves into the biological activities of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula of this compound is . The presence of benzyl groups enhances its stability and solubility, while also influencing its reactivity in biological systems. The structural arrangement allows for various chemical transformations, making TOBG a versatile compound in synthetic chemistry.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Properties : Research indicates that TOBG possesses antimicrobial effects against various pathogens, including bacteria and fungi. Its mechanism likely involves interference with microbial cell wall synthesis or function.

- Cell Signaling Modulation : TOBG acts as a hydrogen bond donor, which can influence interactions with proteins and enzymes involved in key signaling pathways such as MAPK/ERK and JAK/STAT pathways. This modulation can affect cellular processes like apoptosis and autophagy .

- Glycosylation Reactions : The compound serves as a glycosyl donor in stereoselective O-glycosylation reactions, facilitating the synthesis of complex oligosaccharides. This property is crucial for research in glycobiology and the development of glycosylated therapeutics .

Case Studies

- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of TOBG against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones, indicating potent antibacterial activity.

- Glycosylation Efficiency : In a study on glycosylation reactions, TOBG was used as a donor in reactions catalyzed by iridium complexes. The yield of desired products was notably high (up to 83%), showcasing TOBG's effectiveness in synthesizing complex sugars .

- Cellular Interaction Studies : Investigations into the interaction of TOBG with various cellular receptors revealed its potential role in modulating immune responses. Specifically, it was found to enhance the activity of certain immune cells, suggesting applications in immunotherapy .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | |

| Cell Signaling | Modulates MAPK/ERK and JAK/STAT pathways | |

| Glycosylation | High yield in O-glycosylation reactions |

Table 2: Glycosylation Reaction Yields

| Entry | Donor | Acceptor | Yield (%) | Stereoselectivity (α:β) |

|---|---|---|---|---|

| 1 | This compound | D-glucose | 83% | 1 : 0 |

| 2 | This compound | D-mannose | 78% | 23 : 1 |

| 3 | This compound | D-xylose | 82% | 1 : 0 |

Properties

IUPAC Name |

(2R,3R,4R)-3,4-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28O4/c1-4-10-22(11-5-1)18-28-21-26-27(31-20-24-14-8-3-9-15-24)25(16-17-29-26)30-19-23-12-6-2-7-13-23/h1-17,25-27H,18-21H2/t25-,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYLLYBWXIUMIT-ZONZVBGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H](C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370475 | |

| Record name | Tri-O-benzyl-D-galactal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80040-79-5 | |

| Record name | Tri-O-benzyl-D-galactal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.